molecular formula C7H8O8P-3 B1256526 3-Phosphoshikimate

3-Phosphoshikimate

Cat. No. B1256526
M. Wt: 251.11 g/mol
InChI Key: QYOJSKGCWNAKGW-PBXRRBTRSA-K
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phosphonatoshikimate(3-) is trianion of 3-phosphoshikimic acid arising from deprotonation of the phosphate and carboxy groups;  major species at pH 7.3. It has a role as a Saccharomyces cerevisiae metabolite. It is an organophosphate oxoanion and a hydroxy monocarboxylic acid anion. It derives from a shikimate. It is a conjugate base of a 3-phosphoshikimic acid.

Scientific Research Applications

Enzymatic Inhibition and Herbicide Resistance

  • 3-Phosphoshikimate plays a key role in the inhibition of 5-enolpyruvyl-3-phosphoshikimate synthetase, an enzyme involved in the synthesis of aromatic amino acids in plants and microorganisms. This inhibition is central to the action of the herbicide glyphosate (Comai, Sen, & Stalker, 1983).
  • Mutants of Salmonella typhimurium with altered aroA genes, which encode this enzyme, demonstrate resistance to glyphosate (Comai, Sen, & Stalker, 1983).

Structure and Function of Enzymes

  • The structure of 5-enolpyruvylshikimate-3-phosphate synthase, which utilizes 3-phosphoshikimate, has been characterized, revealing a distinctive two-domain structure and insights into how it binds substrates and inhibitors (Stallings et al., 1991).
  • The enzyme from Escherichia coli has been studied for its reaction mechanism and interaction with inhibitors like glyphosate (Steinrücken & Amrhein, 1984).

Herbicide Inhibition Studies

Subcellular Localization and Translocation

  • Research has explored the subcellular localization of enzymes like 3-phosphoshikimate synthase in plants, contributing to understanding of the shikimate pathway and the effects of herbicides at the cellular level (Mousdale & Coggins, 1985).
  • Studies have also focused on the translocation and processing of the precursor of this enzyme in plant chloroplasts, contributing to a deeper understanding of plant biochemistry and responses to herbicides (della-Cioppa et al., 1986).

properties

Product Name

3-Phosphoshikimate

Molecular Formula

C7H8O8P-3

Molecular Weight

251.11 g/mol

IUPAC Name

(3R,4S,5R)-4,5-dihydroxy-3-phosphonatooxycyclohexene-1-carboxylate

InChI

InChI=1S/C7H11O8P/c8-4-1-3(7(10)11)2-5(6(4)9)15-16(12,13)14/h2,4-6,8-9H,1H2,(H,10,11)(H2,12,13,14)/p-3/t4-,5-,6+/m1/s1

InChI Key

QYOJSKGCWNAKGW-PBXRRBTRSA-K

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C=C1C(=O)[O-])OP(=O)([O-])[O-])O)O

Canonical SMILES

C1C(C(C(C=C1C(=O)[O-])OP(=O)([O-])[O-])O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phosphoshikimate
Reactant of Route 2
3-Phosphoshikimate
Reactant of Route 3
3-Phosphoshikimate
Reactant of Route 4
3-Phosphoshikimate
Reactant of Route 5
3-Phosphoshikimate
Reactant of Route 6
3-Phosphoshikimate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.